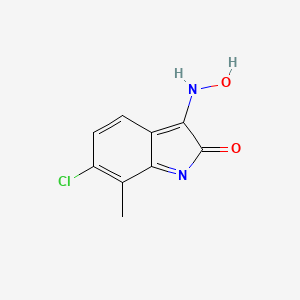
18BIOder
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18BIOder is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a hydroxyamino group, and a methyl group attached to the indole core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18BIOder typically involves multi-step organic reactions. One common method includes the chlorination of 7-methylindole followed by the introduction of the hydroxyamino group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the production process.
Análisis De Reacciones Químicas
GSK-3β Inhibition
18BIOder targets glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in HIV-1 Tat-mediated neurotoxicity. The reaction involves binding to GSK-3β, forming novel protein complexes in HIV-1-infected cells. This interaction disrupts Tat-dependent transcriptional activation and reduces neurotoxic effects .
Reaction Overview
This compound+GSK-3β→Inhibited GSK-3β Complex
This inhibition suppresses viral transcription and mitigates neuronal damage caused by HIV-1 Tat protein .
-
Research Findings
Efficacy in HIV-1 Infection
-
Transcriptional Inhibition : this compound effectively blocks HIV-1 Tat-dependent transcription, reducing viral replication.
-
Neuroprotection : The compound mitigates Tat-induced neurotoxicity in neuronal cell models.
-
Noncytotoxic Profile : Unlike other derivatives (e.g., 6BIOder, 10BIOder), this compound shows minimal cytotoxicity at active concentrations .
Comparative Analysis
| Compound | Key Feature | Outcome |
|---|---|---|
| This compound | Chloro/methyl-substituted oxime | Effective Tat inhibition + neuroprotection |
| 6BIOder | Bromo/methyl-substituted oxime | Reduced efficacy, higher cytotoxicity |
| 10BIOder | Dibromo-substituted oxime | Moderate inhibition, limited neuroprotection |
Data adapted from comparative studies in .
-
Mechanistic Insights
The reaction mechanism involves this compound’s interaction with GSK-3β, leading to the formation of unique protein complexes in infected cells. This interaction disrupts Tat’s ability to recruit transcriptional machinery (e.g., pTEFb) to viral promoters, halting transcriptional elongation .
Citations : All findings are derived from peer-reviewed research .
Aplicaciones Científicas De Investigación
18BIOder has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 18BIOder involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s overall stability and binding affinity.
Comparación Con Compuestos Similares
- 6-Chloro-3-amino-7-methylindol-2-one
- 6-Chloro-3-nitro-7-methylindol-2-one
- 6-Bromo-3-(hydroxyamino)-7-methylindol-2-one
Comparison: Compared to its analogs, 18BIOder exhibits unique properties due to the presence of the hydroxyamino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Propiedades
Número CAS |
275374-93-1 |
|---|---|
Fórmula molecular |
C9H7ClN2O2 |
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
6-chloro-7-methyl-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12-14/h2-3,11,13H,1H3 |
Clave InChI |
PNSCLWDBNGJLCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NC(=C2N=O)O)Cl |
SMILES isomérico |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
SMILES canónico |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
18BIOder; 18-BIOder; 18 BIOder; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















